3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol

概要

説明

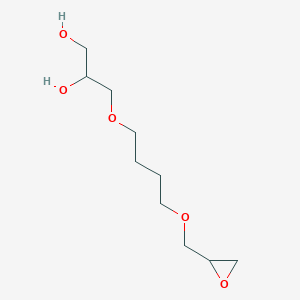

3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol is a chemical compound with the molecular formula C10H20O5 and a molecular weight of 220.26 g/mol . It is also known by its systematic name, 1,2-Propanediol, 3-[4-(oxiranylmethoxy)butoxy]-. This compound features an oxirane (epoxide) ring, which is a three-membered cyclic ether, making it a versatile intermediate in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol typically involves the reaction of 1,2-propanediol with an epoxide-containing compound. One common method is the reaction of 1,2-propanediol with 4-(oxiran-2-ylmethoxy)butanol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent formation of the ether linkage .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the reaction .

化学反応の分析

Types of Reactions

3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different ether derivatives.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Ether derivatives.

科学的研究の応用

Organic Synthesis

One of the primary applications of 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol is in organic synthesis. Its epoxy group allows it to participate in various chemical reactions, making it a valuable intermediate for synthesizing more complex molecules. For instance, it can be used in the synthesis of polyols and other functionalized compounds that are crucial in polymer chemistry.

Polymer Chemistry

The compound is utilized in the development of epoxy resins and coatings. Its structure facilitates cationic curing processes, which are essential for producing durable and heat-resistant materials. Research has shown that incorporating this compound into resin formulations can enhance mechanical properties and thermal stability .

Biochemistry

In biochemistry, this compound serves as an organic buffer. It is particularly useful in peptide synthesis due to its ability to stabilize reactive intermediates during chemical reactions . This application is critical for developing pharmaceuticals and biotechnological products.

Case Study 1: Epoxy Resin Development

A study conducted on the use of this compound in epoxy resin formulations demonstrated significant improvements in mechanical strength and thermal resistance when compared to traditional epoxy systems. The research highlighted that the incorporation of this compound resulted in a more robust cross-linked network, which is beneficial for applications requiring high durability .

Case Study 2: Peptide Synthesis

In another study focusing on peptide synthesis, researchers utilized this compound as a coupling agent. The results indicated a higher yield of desired peptides with fewer side reactions compared to conventional methods. This efficiency makes it an attractive option for pharmaceutical applications where purity and yield are paramount .

作用機序

The mechanism of action of 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity makes the compound useful in modifying biological macromolecules, such as proteins and nucleic acids, thereby affecting their function and activity .

類似化合物との比較

Similar Compounds

Uniqueness

Compared to similar compounds, this compound is unique due to its specific structure, which combines an oxirane ring with a butoxy and propane-1,2-diol moiety. This unique combination imparts distinct reactivity and stability, making it particularly valuable in various chemical and industrial applications .

生物活性

3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol, with the molecular formula C10H20O5 and a molecular weight of 220.26 g/mol, is a compound characterized by its unique structure that includes an oxirane ring. This compound is synthesized through reactions involving 1,2-propanediol and epoxide-containing compounds, making it significant in various biological and industrial applications.

| Property | Description |

|---|---|

| IUPAC Name | 3-[4-(oxiran-2-ylmethoxy)butoxy]propane-1,2-diol |

| CAS Number | 139471-23-1 |

| Molecular Weight | 220.26 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. This ring can undergo nucleophilic attacks leading to the formation of covalent bonds with various biological molecules. Such interactions are crucial in enzyme-catalyzed reactions involving epoxides and diols, which play significant roles in metabolic pathways.

Applications in Research

- Enzyme Studies : The compound is utilized in studies focusing on enzyme-catalyzed reactions that involve epoxides. Its ability to act as a substrate or inhibitor allows researchers to understand enzyme mechanisms better.

- Drug Development : As a building block in pharmaceutical chemistry, it aids in synthesizing compounds that target specific metabolic pathways, potentially leading to new therapeutic agents.

- Polymer Chemistry : In industrial applications, this compound is employed in creating polymers and resins due to its stability and reactivity.

Case Study 1: Enzyme-Catalyzed Reactions

A study published in the Journal of Organic Chemistry examined the use of this compound as a substrate for various epoxide hydrolases. The findings indicated that the compound significantly enhanced the reaction rates compared to traditional substrates, suggesting its potential for optimizing biocatalytic processes .

Case Study 2: Drug Synthesis

In research focused on synthesizing novel antifungal agents, the compound served as an intermediate that facilitated the formation of complex structures with enhanced biological activity against resistant strains of fungi .

Toxicological Profile

The toxicological assessment indicates that this compound exhibits low toxicity levels. Studies have shown that it is virtually non-toxic following oral ingestion or dermal contact . Furthermore, it does not demonstrate mutagenic or carcinogenic properties in animal models .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:

特性

IUPAC Name |

3-[4-(oxiran-2-ylmethoxy)butoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c11-5-9(12)6-13-3-1-2-4-14-7-10-8-15-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZSTOKJCYSUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743450 | |

| Record name | 3-{4-[(Oxiran-2-yl)methoxy]butoxy}propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139471-23-1 | |

| Record name | 3-{4-[(Oxiran-2-yl)methoxy]butoxy}propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。